molecular formula C24H20FNO4S B2649841 3-(4-Fluorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902298-71-9

3-(4-Fluorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No. B2649841
CAS RN: 902298-71-9
M. Wt: 437.49
InChI Key: VDOAEWOXUZRDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C24H20FNO4S and its molecular weight is 437.49. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Applications and Fluorophore Development

Kimber et al. (2003) discussed the synthesis and spectroscopic study of Zinquin-related fluorophores, highlighting their potential as specific fluorophores for Zn(II). These compounds, including the 6-methoxy compound as a precursor of Zinquin ester, show bathochromic shifts in ultraviolet/visible spectra upon Zn(II) addition, indicating their applications in spectroscopy and as fluorescent markers in biochemical assays. These compounds form fluorescent complexes with Zn(II), except for certain isomers, demonstrating their utility in detecting and quantifying zinc ions in biological systems Kimber et al., 2003.

Antitumor Activity

Chou et al. (2010) explored 2-phenylquinolin-4-ones (2-PQs) for their anticancer properties, leading to the identification of potent analogues against tumor cell lines. The study emphasizes the potential of fluorophenylquinolin-4-one derivatives in developing new anticancer drug candidates. These compounds exhibit significant inhibitory activity against various cancer cell lines, highlighting their application in preclinical cancer research Chou et al., 2010.

Synthesis and Transformation Studies

Aleksanyan and Hambardzumyan (2013) focused on the synthesis and transformations of quinoline derivatives, emphasizing their potential as efficient fluorophores. The study presents new methods for obtaining quinoline derivatives through reactions with aminobenzoic acids, showcasing their relevance in synthesizing novel compounds with potential applications in medicinal chemistry and as fluorophores in biochemical studies Aleksanyan & Hambardzumyan, 2013.

properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4S/c1-16-5-3-4-6-17(16)14-26-15-23(31(28,29)20-10-7-18(25)8-11-20)24(27)21-13-19(30-2)9-12-22(21)26/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOAEWOXUZRDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

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